2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Dimethyl Groups: The 1,2-dimethyl groups can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Acylation: The indole derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the 2-oxoacetamide moiety.
Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 2-oxoacetamide moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Indole derivatives are known for their activity against a range of biological targets, including enzymes and receptors.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Indole derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-dimethyl-1H-indol-3-yl)-N-phenyl-2-oxoacetamide: Similar structure but lacks the ethoxy group.
2-(1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide: Similar structure but lacks the dimethyl groups.
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the dimethyl groups on the indole core and the ethoxyphenyl group provides a distinct set of properties that can be advantageous in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-15-11-9-14(10-12-15)21-20(24)19(23)18-13(2)22(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWVBMJZCHNYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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